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Abstract

CCT244747 is a potent, selective, and orally bioavailable inhibitor of Checkpoint Kinase 1
(CHK1), a critical component of the DNA damage response (DDR) pathway. This document
provides a comprehensive technical overview of the discovery, mechanism of action, and
preclinical development of CCT244747. It details the quantitative data supporting its potency
and selectivity, outlines the key experimental protocols used in its evaluation, and visualizes the
associated signaling pathways and experimental workflows. This guide is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of CHK1 inhibition in oncology.

Introduction

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular
response to DNA damage. Upon activation, CHK1 orchestrates cell cycle arrest, primarily at the
S and G2/M phases, allowing time for DNA repair. Many tumor cells harbor defects in their DNA
damage response pathways, such as p53 mutations, making them heavily reliant on CHK1 for
survival, especially when under genotoxic stress from chemotherapy or radiation. This
dependency presents a therapeutic window for CHK1 inhibitors to selectively sensitize cancer
cells to DNA-damaging agents.
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CCT244747 was discovered as a novel, ATP-competitive CHK1 inhibitor.[1][2] Its development
aimed to create a highly selective and orally active agent that could be effectively combined
with standard-of-care genotoxic therapies to enhance their anti-tumor efficacy.[1][3]
Subsequent research has also explored its potential as a single agent in specific cancer types
characterized by high intrinsic replicative stress, such as MYCN-driven neuroblastoma.[1][3]
CCT244747 was later renamed SRA737 and has progressed into clinical trials.[4]

Discovery and Chemical Properties

CCT244747 was identified through a drug discovery program focused on developing potent
and selective CHK1 inhibitors. The synthesis of CCT244747 has been previously described in
the scientific literature.[1][3] It belongs to a class of 3-alkoxyamino-5-(pyridin-2-
ylamino)pyrazine-2-carbonitriles.[5]

Mechanism of Action

CCT244747 functions as an ATP-competitive inhibitor of CHK1.[1][2] By binding to the ATP-
binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates, thereby
abrogating CHK1-mediated cell cycle checkpoints.[1] In the context of DNA damage, this leads
to premature mitotic entry without proper DNA repair, ultimately resulting in mitotic catastrophe
and apoptosis.[6][7]

The inhibition of CHK1 by CCT244747 leads to the modulation of several key biomarkers. A
notable effect is the inhibition of CHK1 autophosphorylation at serine 296 (pS296 CHK1), a
marker of CHK1 activity.[1][3] Furthermore, the abrogation of the G2 checkpoint results in the
inhibition of the inactive phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), promoting entry
into mitosis.[1][3] The resulting increase in DNA damage is often indicated by elevated levels of
phosphorylated histone H2AX (yH2AX) and cleaved PARP, a marker of apoptosis.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by CCT244747 in the presence
of DNA damage.
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DNA Damage Response and CCT244747 Mechanism of Action
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Figure 1: CCT244747 inhibits CHK1, preventing CDK1 inactivation and abrogating the G2/M
checkpoint.

Quantitative Data

The potency and selectivity of CCT244747 have been characterized through various in vitro
assays. The following tables summarize the key quantitative data.
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Target Assay Type IC50 (nM) Reference
CHK1 Kinase Assay 7.7 [5]
CHK1 Kinase Assay 8 [1]
CHK2 Kinase Assay >10,000 [5]
CDK1 Kinase Assay >10,000 [5]
FLT3 Kinase Assay 600 [5]

Table 1: In Vitro Kinase Inhibitory Potency of CCT244747.

Cell Line Assay Type IC50 (nM) GI50 (uM) Reference

G2 Checkpoint
HT29 ) 29 0.33-3 [1][5]
Abrogation (MIA)

G2 Checkpoint
SW620 _ 29 - 170 0.33-3 [11[5]
Abrogation (MIA)

) G2 Checkpoint
MiaPaCa-2 ) 29-170 0.33-3 [5]
Abrogation (MIA)

G2 Checkpoint
Calu6 , 29 -170 0.33-3 [5]
Abrogation (MIA)

Table 2: Cellular Activity of CCT244747.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of CCT244747 are
provided below.

In Vitro Kinase Assay

A microfluidic assay was utilized to measure CHK1 kinase activity. This assay monitors the
separation of a phosphorylated product from its substrate. An EZ Reader Il system was used
with a separation buffer containing 500 nM CR-8. Compounds were dispensed into 384-well
polypropylene assay plates using an ECHO® 550 acoustic dispenser to create an 8-point
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dilution curve. The final assay concentration of DMSO was 2.5%, with compound
concentrations ranging from 0.5 to 1000 nM.[5]

In Vitro Cytotoxicity and G2 Checkpoint Abrogation
Assays

Cellular CHK1 activity was assessed using an ELISA-based assay and a mitosis induction
assay (MIA) to measure G2 checkpoint abrogation.[1][2] Cytotoxicity was determined using a
sulforhodamine B (SRB) assay.[1][2] For G2 checkpoint abrogation, cells were treated with a
genotoxic agent (e.g., etoposide) to induce G2 arrest, followed by treatment with CCT244747.
The abrogation of this arrest was then quantified.[1][3]

Western Blotting

To assess the modulation of biomarkers, standard western blotting techniques were employed.
Cells were treated with genotoxic agents (e.g., SN38, gemcitabine) with or without
CCT244747. Cell lysates were prepared, and protein concentrations were determined. Equal
amounts of protein (e.g., 50 pug) were separated by SDS-PAGE, transferred to a membrane,
and probed with primary antibodies against pS296 CHK1, pS317 CHK1, pS345 CHK1, pY15
CDK1, yH2AX, and cleaved PARP. GAPDH was used as a loading control.[3]

Cell Cycle Analysis

Flow cytometry was used to analyze the effects of CCT244747 on the cell cycle. Cells were
treated with a genotoxic agent and/or CCT244747 for specified durations. Subsequently, cells
were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The
DNA content of the cells was then analyzed using a flow cytometer to determine the
percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1][3] To specifically quantify
cells in mitosis, cells were stained for pS10-Histone H3.[7]

In Vivo Efficacy Studies

The in vivo anti-tumor activity of CCT244747 was evaluated in human tumor xenograft models.
[1] For combination studies, mice bearing established tumors (e.g., HT29 colon, Calu6 lung)
were treated with a genotoxic agent (e.g., gemcitabine, irinotecan) followed by oral
administration of CCT244747.[1][5] Tumor growth was monitored, and efficacy was determined
by tumor growth delay.[1][6] For single-agent activity, a MYCN-driven transgenic mouse model
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of neuroblastoma was used, with tumor volumes determined by MRI.[1][3] CCT244747 was
formulated for oral administration in a vehicle such as 5% DMSO, 20% Tween 20, 65%
PEG400, and 10% water.[1][3]

Experimental Workflow for In Vivo Combination Studies

The following diagram outlines a typical experimental workflow for evaluating the in vivo
efficacy of CCT244747 in combination with a genotoxic agent.

In Vivo Combination Study Workflow

Tumor Cell Implantation (| Tumor Establishment

A\

Repeat Cycle

Genotoxic Agent (Day 0)

CCT244747 (Day 1) Tumor Volume Measurement B Biomarker Analysis

CCT244747 (Day 2)

Click to download full resolution via product page
Figure 2: A generalized workflow for in vivo combination studies with CCT244747.

Preclinical Efficacy
Combination Therapy

Preclinical studies have demonstrated that CCT244747 significantly enhances the cytotoxicity
of several DNA-damaging agents, including gemcitabine and irinotecan, in multiple human
tumor xenograft models.[1][2] This potentiation of anti-tumor activity was associated with the
modulation of CHK1 and cell cycle biomarkers in vivo.[1][3] Scheduling studies indicated that
the presence of CCT244747 for 24 to 48 hours following the administration of the genotoxic
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agent was optimal for maximal potentiation.[1] CCT244747 has also been shown to sensitize
bladder and head and neck cancer cell lines to radiation, resulting in tumor growth delay and a
survival benefit in xenograft models.[6][7]

Single-Agent Activity

In addition to its efficacy in combination therapies, CCT244747 has demonstrated marked anti-
tumor activity as a single agent in a MYCN-driven transgenic mouse model of neuroblastoma.
[1][3] This suggests that tumors with high levels of intrinsic replicative stress, such as those
with MYC amplification, may be particularly vulnerable to CHK1 inhibition.[3]

Pharmacokinetics

Pharmacokinetic studies have shown that therapeutically relevant concentrations of
CCT244747 can be achieved in tumors following oral administration.[1] The compound was
found to be concentrated and retained in tumor tissue, supporting its development as an orally
bioavailable drug.[1]

Conclusion

CCT244747 is a potent, selective, and orally bioavailable CHK1 inhibitor that has demonstrated
significant preclinical anti-tumor activity, both as a single agent in tumors with high replicative
stress and in combination with genotoxic chemotherapy and radiation.[1][2][6] Its well-defined
mechanism of action, favorable pharmacokinetic profile, and robust preclinical efficacy data
provided a strong rationale for its advancement into clinical trials as SRA737. The development
of CCT244747 represents a significant step forward in the clinical evaluation of CHK1 inhibition
as a promising anti-cancer strategy.[2][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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